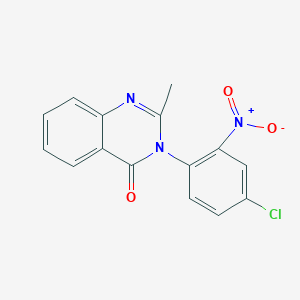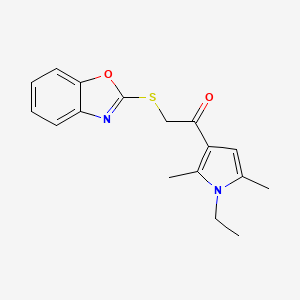
3-(4-chloro-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone
描述
3-(4-chloro-2-nitrophenyl)-2-methyl-4(3H)-quinazolinone, commonly known as CNQX, is a synthetic compound that has been widely used in scientific research for its ability to selectively block the activity of certain types of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in a variety of physiological and pathological processes, including learning and memory, neurodegeneration, and epilepsy. CNQX has been shown to be a potent and specific antagonist of the AMPA subtype of glutamate receptors, making it a valuable tool for investigating the function of these receptors in various experimental settings.
作用机制
CNQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors, binding to the receptor site and preventing glutamate from binding and activating the receptor. This results in a decrease in the excitatory activity of the neuron, which can have a range of effects depending on the specific experimental conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of CNQX depend on the specific experimental conditions and the type of cells or tissues being studied. In general, CNQX has been shown to inhibit excitatory synaptic transmission, reduce neuronal excitability, and modulate synaptic plasticity. It has also been shown to have neuroprotective effects in some experimental models of neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of CNQX is its high potency and selectivity for the AMPA subtype of glutamate receptors, which makes it a valuable tool for investigating the function of these receptors in various experimental settings. However, like all experimental tools, CNQX has some limitations. For example, it can be difficult to control the concentration and duration of CNQX exposure, which can affect the results of experiments. Additionally, CNQX may have off-target effects on other types of glutamate receptors or ion channels, which can complicate data interpretation.
未来方向
There are many potential future directions for research involving CNQX. Some possible areas of investigation include:
1. Further elucidation of the mechanisms underlying the neuroprotective effects of CNQX in various experimental models of neurodegeneration.
2. Development of more selective and potent AMPA receptor antagonists for use in experimental and clinical settings.
3. Investigation of the role of AMPA receptors in the pathophysiology of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
4. Development of new pharmacological agents that target AMPA receptors for the treatment of various neurological and psychiatric disorders.
5. Investigation of the effects of CNQX on other types of glutamate receptors and ion channels, in order to better understand its off-target effects and potential therapeutic applications.
合成方法
CNQX can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 2-methyl-4(3H)-quinazolinone with 4-chloro-2-nitroaniline in the presence of a suitable catalyst and solvent. The resulting product can be purified and characterized using a range of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
CNQX has been extensively used in scientific research to investigate the role of AMPA receptors in a variety of physiological and pathological processes. For example, it has been used to study the mechanisms underlying synaptic plasticity, learning and memory, neurodegeneration, and epilepsy. CNQX has also been used in studies of drug addiction, as well as in the development of new pharmacological agents for the treatment of various neurological disorders.
属性
IUPAC Name |
3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-17-12-5-3-2-4-11(12)15(20)18(9)13-7-6-10(16)8-14(13)19(21)22/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWKILCUXVZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319774 | |
| Record name | 3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Chloro-2-nitrophenyl)-2-methylquinazolin-4-one | |
CAS RN |
14080-45-6 | |
| Record name | 3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101319774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)






![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)